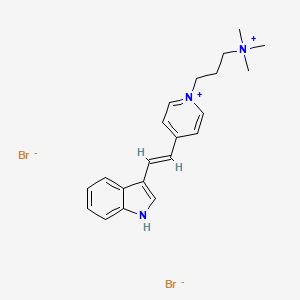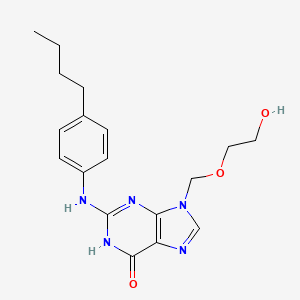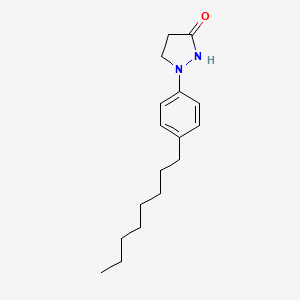
4-(2-Indol-3-ylvinyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide: is a complex organic compound that features a combination of indole, vinyl, pyridinium, and trimethylammonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps:
Formation of the Indole-Vinyl Intermediate: The initial step involves the reaction of indole with a suitable vinylating agent under basic conditions to form the indole-vinyl intermediate.
Quaternization of Pyridine: The next step involves the reaction of pyridine with a trimethylammonium propylating agent, such as 3-bromopropyltrimethylammonium bromide, to form the quaternized pyridinium salt.
Coupling Reaction: The final step involves the coupling of the indole-vinyl intermediate with the quaternized pyridinium salt under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and vinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridinium and vinyl groups, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid and vinyl ketones.
Reduction Products: Reduced analogs, such as dihydropyridinium and ethyl derivatives.
Substitution Products: Substituted derivatives, such as alkylated, acylated, and sulfonylated compounds.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for the development of new biochemical probes and molecular tools.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, the compound is explored for its potential applications in materials science and nanotechnology. Its unique properties make it suitable for the development of new materials with specific functionalities.
作用機序
The mechanism of action of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
類似化合物との比較
Similar Compounds
- 4-(2-(1H-Indol-3-yl)vinyl)pyridine
- 1-(3-(Trimethylammonio)propyl)pyridin-1-ium bromide
- 4-(2-(1H-Indol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
The uniqueness of 4-(2-(1H-Indol-3-yl)vinyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide lies in its combination of indole, vinyl, pyridinium, and trimethylammonium groups. This unique structural arrangement allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.
特性
CAS番号 |
21074-54-4 |
|---|---|
分子式 |
C21H27Br2N3 |
分子量 |
481.3 g/mol |
IUPAC名 |
3-[4-[(E)-2-(1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C21H26N3.2BrH/c1-24(2,3)16-6-13-23-14-11-18(12-15-23)9-10-19-17-22-21-8-5-4-7-20(19)21;;/h4-5,7-12,14-15,17H,6,13,16H2,1-3H3;2*1H/q+1;;/p-1 |
InChIキー |
QVZJQXHMPMASMV-UHFFFAOYSA-M |
異性体SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Br-].[Br-] |
正規SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)






![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,2-dimethyl-1,3-dihydropurin-6-one](/img/structure/B12921074.png)



